2-Amino-4-methoxy-6-methylpyrimidine chemical properties
2-Amino-4-methoxy-6-methylpyrimidine chemical properties
An In-depth Technical Guide to 2-Amino-4-methoxy-6-methylpyrimidine
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Amino-4-methoxy-6-methylpyrimidine, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes core chemical properties, spectroscopic data, synthesis protocols, and reactivity insights, grounding them in established scientific principles.
Core Compound Identity and Physicochemical Properties
2-Amino-4-methoxy-6-methylpyrimidine (AMMP) is a substituted pyrimidine derivative. The pyrimidine ring, an aromatic heterocycle containing two nitrogen atoms, is a foundational scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1] The specific substitutions on this core—an amino group at position 2, a methoxy group at position 4, and a methyl group at position 6—confer distinct chemical properties that make it a valuable intermediate in organic synthesis.
The primary identifiers and key physicochemical properties of AMMP are summarized below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-methoxy-6-methylpyrimidin-2-amine | [2][3] |
| CAS Number | 7749-47-5 | [4][5] |
| Molecular Formula | C₆H₉N₃O | [2][5] |
| Molecular Weight | 139.16 g/mol | [2][5] |
| Appearance | Powder | [5] |
| Melting Point | 156-158 °C | [4][5] |
| Solubility | Soluble in methanol (1%) | [5] |
| InChI Key | SNWZXTZIZWBIDQ-UHFFFAOYSA-N | [2][5] |
| SMILES | COc1cc(C)nc(N)n1 | [5] |
Spectroscopic Profile: The Signature of a Molecule
Spectroscopic analysis is fundamental to verifying the structure and purity of a chemical compound. The expected spectral data for AMMP are detailed below, providing a baseline for experimental characterization.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, revealing the presence of specific functional groups.[6] For AMMP, the key expected absorption bands are:
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N-H Stretching: The primary amine (-NH₂) group will typically exhibit two distinct, sharp to medium peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[7]
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C-H Stretching: Aromatic C-H stretching from the pyrimidine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
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C=N and C=C Stretching: The aromatic ring vibrations will produce a series of sharp absorptions in the 1400-1650 cm⁻¹ fingerprint region.[6]
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C-O Stretching: The ether linkage of the methoxy group will result in a strong, characteristic absorption band around 1050-1250 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For AMMP, the expected signals are:
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-NH₂ Protons: A broad singlet, typically in the range of 5.0-6.0 ppm, which may exchange with D₂O. The chemical shift can vary with solvent and concentration.
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Pyrimidine Ring Proton: A singlet corresponding to the single proton on the pyrimidine ring (at position 5), expected around 5.8-6.5 ppm.
-
-OCH₃ Protons: A sharp singlet at approximately 3.8-4.0 ppm, integrating to three protons.
-
-CH₃ Protons: A sharp singlet at approximately 2.2-2.5 ppm, integrating to three protons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[6] In Electron Impact (EI) mass spectrometry, AMMP is expected to show:
-
Molecular Ion (M⁺) Peak: A prominent peak at m/z = 139, corresponding to the molecular weight of the compound.[2]
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of a methyl radical (M-15) from the methoxy group, or other characteristic cleavages of the pyrimidine ring.
Synthesis Methodology: A Representative Protocol
The synthesis of substituted aminopyrimidines often involves the condensation of a guanidine derivative with a 1,3-dielectrophile, such as a β-diketone or its equivalent. This approach builds the heterocyclic ring system efficiently.
Protocol: Condensation of Guanidine with a β-Ketoester Equivalent
This protocol describes a generalized, yet robust, method analogous to established syntheses of similar pyrimidine cores.[9] The causality behind this choice is the high reliability and atom economy of cyclocondensation reactions for building heterocyclic scaffolds.
Step-by-Step Methodology:
-
Preparation of the Guanidine Base: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol.
-
Base Addition: Add sodium ethoxide (1.0 equivalent) to the solution to generate the free guanidine base. A precipitate of sodium chloride will form. The choice of a strong, non-nucleophilic base is critical to deprotonate the guanidine salt without interfering in the subsequent condensation.
-
Filtration: Stir the mixture at room temperature for 30 minutes, then filter to remove the sodium chloride precipitate. The resulting filtrate contains the free guanidine base.
-
Condensation Reaction: To the ethanolic guanidine solution, add methyl acetoacetate (1.0 equivalent), which serves as the 1,3-dielectrophile precursor.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). Refluxing provides the necessary activation energy for the condensation and subsequent cyclization/dehydration to form the pyrimidine ring.
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water and acidified to precipitate the crude product, which is subsequently methylated to yield the final compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure 2-Amino-4-methoxy-6-methylpyrimidine.[4]
Reactivity and Chemical Behavior
The chemical behavior of AMMP is governed by the interplay of its functional groups.
-
Nucleophilicity: The exocyclic amino group at the C2 position is a primary nucleophilic site. It can readily react with various electrophiles. Furthermore, the pyrimidine ring itself is electron-rich, and the nitrogen atoms can act as proton acceptors or coordinate with metals. This nucleophilic character allows AMMP to be used in the regioselective introduction of nucleophiles in reactions like the Baylis-Hillman reaction.[4]
-
Basicity: The nitrogen atoms in the pyrimidine ring impart basic properties to the molecule, allowing it to form salts with acids, such as the picrate salt.[4]
-
Charge-Transfer Complexes: As an electron donor, AMMP can form charge-transfer complexes with electron acceptors like iodine.[4] This property is indicative of its electron-rich nature, which is a key feature for its utility in building more complex molecular architectures.
Applications in Drug Development: A Precursor to Sulfonamides
Pyrimidine derivatives are cornerstones of medicinal chemistry.[1] AMMP and its close analogs are particularly important as precursors for the synthesis of sulfa drugs, a class of antibiotics. The synthesis of sulfamerazine, for example, utilizes a similar 2-aminopyrimidine core. The following workflow illustrates the analogous synthesis of a potent sulfonamide from AMMP.
Workflow: Synthesis of a Sulfamerazine Analog
-
Coupling Reaction: 2-Amino-4-methoxy-6-methylpyrimidine is reacted with 4-acetamidobenzenesulfonyl chloride (ASC) in the presence of a base like pyridine. The nucleophilic amino group of AMMP attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a sulfonamide bond. Pyridine acts as a catalyst and scavenges the HCl byproduct.
-
Deprotection: The resulting intermediate contains an acetyl protecting group on the aniline nitrogen. This group is subsequently removed via acid or base-catalyzed hydrolysis to yield the final active pharmaceutical ingredient (API), which features a free primary aromatic amine essential for its antibacterial activity.
// Invisible node for label mid [shape=point, width=0, height=0, pos="!"]; edge [label=" + Pyridine", color="#34A853"]; AMMP -> mid [style=invis]; ASC -> mid [style=invis]; mid -> Intermediate [minlen=1]; } Gcaption { label="Fig 3: Synthesis of a sulfonamide drug from AMMP."; fontsize=10; fontcolor="#5F6368"; } enddot
Safety and Handling
As with any laboratory chemical, proper handling of 2-Amino-4-methoxy-6-methylpyrimidine is essential.
-
Hazard Classifications: It is classified as an irritant.[2][5]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[10]
This guide provides a foundational understanding of 2-Amino-4-methoxy-6-methylpyrimidine, equipping researchers with the core knowledge needed for its effective and safe utilization in scientific discovery.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. 2-Amino-4-methoxy-6-methylpyrimidine CAS#: 7749-47-5 [m.chemicalbook.com]
- 5. 2-氨基-4-甲氧基-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. lehigh.edu [lehigh.edu]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
